molecular formula C17H19ClN2O4 B163828 CAY10648 CAS No. 916048-02-7

CAY10648

Cat. No.: B163828
CAS No.: 916048-02-7
M. Wt: 350.8 g/mol
InChI Key: FXDFCQKNBUKFLH-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: CAY10648 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: While precise details are scarce, typical reagents and conditions for these reactions would align with standard organic chemistry practices.

  • Scientific Research Applications

      Biology: Investigations might focus on its interactions with biological targets, such as receptors or enzymes.

      Medicine: CAY10648’s pharmacological properties could be relevant for therapeutic purposes.

      Industry: Its use in the pharmaceutical industry for drug development and optimization is likely.

  • Mechanism of Action

      Targets: CAY10648 likely interacts with specific molecular targets, although these remain undisclosed.

      Pathways: Its mechanism of action may involve modulation of signaling pathways, receptor binding, or enzymatic inhibition. Further research is needed to elucidate these details.

  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are not readily available in the literature.
    • Similar Compounds: If any, they would likely belong to the same chemical class or share structural features.

    Properties

    IUPAC Name

    tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H19ClN2O4/c1-16(2,3)24-13(21)9-20-12-5-4-10(18)8-11(12)17(15(20)23)6-7-19-14(17)22/h4-5,8H,6-7,9H2,1-3H3,(H,19,22)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FXDFCQKNBUKFLH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Cl)C3(C1=O)CCNC3=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H19ClN2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30647624
    Record name tert-Butyl (5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30647624
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    350.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    916048-02-7
    Record name tert-Butyl (5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30647624
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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